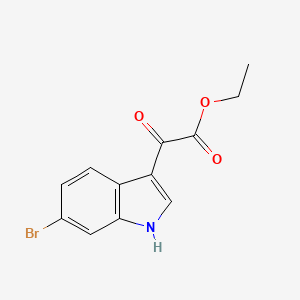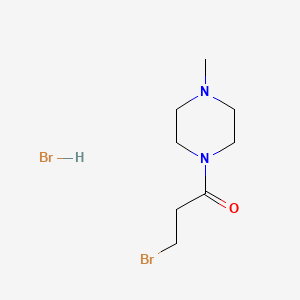
3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide
Übersicht
Beschreibung
“3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide” is a chemical compound with the CAS Number: 1803587-05-4 . It has a molecular weight of 316.04 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15BrN2O.BrH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.03 . It is typically stored at room temperature and is available in powder form . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Chemical Synthesis : The compound is synthesized through nucleophilic substitution reactions and bromination processes. Mishriky and Moustafa (2013) discuss the synthesis of related compounds via nucleophilic substitution of 1-methylpiperazine (Mishriky & Moustafa, 2013).
- Formation of Complexes : Merkel et al. (2005) describe the formation of less symmetrical dicopper(II) complexes with adjacent thioether groups, using similar compounds. These complexes serve as models for the active sites of type 3 copper proteins (Merkel et al., 2005).
- Electrochemical and Magnetic Properties : Amudha et al. (1999) examine the spectral, electrochemical, and magnetic behaviors of phenoxo-bridged dicopper(II) complexes derived from related compounds (Amudha, Thirumavalavan & Kandaswamy, 1999).
Biological and Medicinal Research
- Antibacterial and Antifungal Activities : Pundeer et al. (2013) discuss the synthesis of α-bromoenones and bipyrazoles, derived from similar brominated compounds, and their in vitro antibacterial and antifungal activities (Pundeer et al., 2013).
- Neurogenesis Induction : Shin et al. (2015) report on a derivative of a similar brominated compound, demonstrating its ability to induce neurogenesis in rat neural stem cells (Shin et al., 2015).
Structural and Protective Applications
- Crystal Structure Analysis : Laus et al. (2012) performed bromination of related compounds and analyzed the crystal structures of the products, providing insights into their molecular structure (Laus et al., 2012).
- Utility as a Protecting Group : Horning, Kavadias, and Muchowski (1970) demonstrate the use of similar brominated compounds as masked acetonyl bromide, highlighting its utility in synthetic chemistry (Horning, Kavadias & Muchowski, 1970).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
3-bromo-1-(4-methylpiperazin-1-yl)propan-1-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrN2O.BrH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCRTVKDVQJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803587-05-4 | |
| Record name | 1-Propanone, 3-bromo-1-(4-methyl-1-piperazinyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




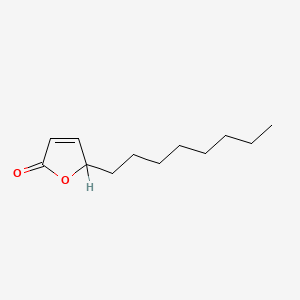

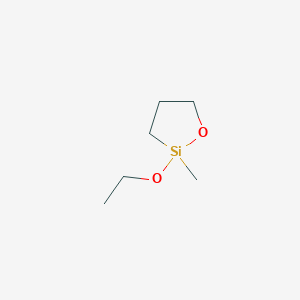
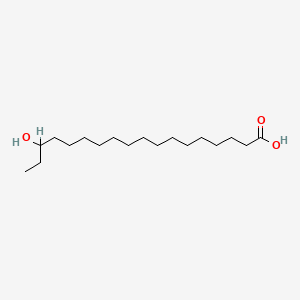
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B3048636.png)

![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3048639.png)
![hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B3048640.png)
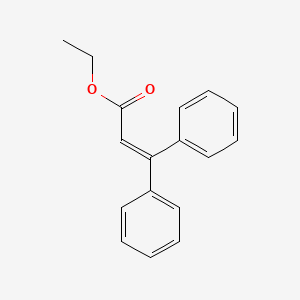
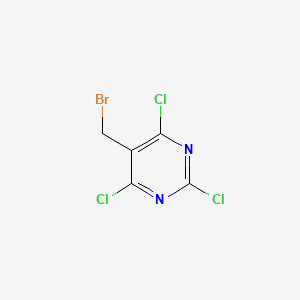
![[1,1':4',1''-Terphenyl]-4-carboxaldehyde](/img/structure/B3048647.png)

